3-Bromo-8-fluoro-6-methoxyquinoline

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry building block

3-Bromo-8-fluoro-6-methoxyquinoline (CAS 889660-70-2, molecular formula C₁₀H₇BrFNO, molecular weight 256.07 g/mol) is a tri-substituted quinoline derivative bearing bromine at C-3, fluorine at C-8, and a methoxy group at C-6. This halogenated heterocyclic compound belongs to the class of polyfunctional quinoline building blocks and is supplied at typical purities of 95–97% for research and development use.

Molecular Formula C10H7BrFNO
Molecular Weight 256.07 g/mol
Cat. No. B8791703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-fluoro-6-methoxyquinoline
Molecular FormulaC10H7BrFNO
Molecular Weight256.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C(C=N2)Br)F
InChIInChI=1S/C10H7BrFNO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3
InChIKeyCYTGPUILPOVFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-fluoro-6-methoxyquinoline (CAS 889660-70-2): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline Data


3-Bromo-8-fluoro-6-methoxyquinoline (CAS 889660-70-2, molecular formula C₁₀H₇BrFNO, molecular weight 256.07 g/mol) is a tri-substituted quinoline derivative bearing bromine at C-3, fluorine at C-8, and a methoxy group at C-6 . This halogenated heterocyclic compound belongs to the class of polyfunctional quinoline building blocks and is supplied at typical purities of 95–97% for research and development use . The quinoline scaffold is a privileged medicinal chemistry core that appears in antimalarial, antibacterial, antiviral, and anticancer agents [1]. Among polyfunctional quinoline intermediates, the precise 3-Br/8-F/6-OMe substitution pattern distinguishes this compound from regioisomeric analogs such as 4-bromo-7-fluoro-6-methoxyquinoline and structurally simpler comparators including 3-bromo-6-methoxyquinoline, 8-fluoro-6-methoxyquinoline, and 3-bromo-8-fluoroquinoline .

Why 3-Bromo-8-fluoro-6-methoxyquinoline Cannot Be Replaced by Mono- or Di-Substituted Quinoline Analogs in Synthesis-Dependent Applications


Substituting 3-bromo-8-fluoro-6-methoxyquinoline with any mono- or di-substituted analog introduces critical functional deficits. Replacing it with 8-fluoro-6-methoxyquinoline eliminates the C-3 bromo cross-coupling handle, precluding participation in Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions that are central to constructing biaryl and C–N linked pharmacophores [1]. Conversely, replacing it with 3-bromo-6-methoxyquinoline removes the C-8 fluorine atom, which in fluoroquinolone SAR studies has been shown to contribute 3–5 fold enhancement in antibacterial activity against gyrase-resistant mutants through improved target binding and metabolic stability [2]. Substituting the 6-methoxy group with hydrogen (as in 3-bromo-8-fluoroquinoline) alters the electron density distribution on the quinoline ring and reduces solubility, impacting both reactivity and formulation properties [3]. The simultaneous presence of Br at C-3, F at C-8, and OMe at C-6 creates a uniquely functionalized intermediate that enables divergent synthetic elaboration not achievable with any single or dual substitution pattern [4].

Quantitative Differential Evidence: 3-Bromo-8-fluoro-6-methoxyquinoline Versus Closest Structural Analogs


C-3 Bromo Cross-Coupling Reactivity: Gatekeeping Synthetic Versatility vs. Non-Brominated 8-Fluoro-6-methoxyquinoline

The C-3 bromine atom in 3-bromo-8-fluoro-6-methoxyquinoline serves as a reactive handle for palladium-catalyzed cross-coupling reactions. In a systematic mapping of quinoline ring-system reactivity, 3-bromoquinoline derivatives subjected to Suzuki-Miyaura cross-coupling with 2-aminophenylboronic acid hydrochloride afforded biaryl products in good yields, with subsequent C–N bond formation proceeding in yields up to 80% [1]. In contrast, 8-fluoro-6-methoxyquinoline lacks any halogen leaving group, rendering it incapable of participating in analogous cross-coupling transformations without prior halogenation [2]. This functional divergence is absolute: the non-brominated comparator offers zero cross-coupling reactivity at any position, whereas the target compound provides a regiochemically defined coupling site at C-3 with documented reactivity transferable from the 3-bromoquinoline class [1].

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry building block Pd-catalyzed cross-coupling

C-8 Fluoro/Methoxy Synergy in Overcoming Target-Site Resistance vs. Non-Fluorinated 3-Bromo-6-methoxyquinoline

In a landmark structure-activity relationship study of fluoroquinolones, compounds bearing C-8 halogen or C-8 methoxy substituents exhibited 3–5 fold lower MIC₉₉ values against both a Mycobacterium smegmatis gyrase resistance mutant and a Staphylococcus aureus gyrase-topoisomerase IV double mutant compared to their C-8 unsubstituted (C-8 H) counterparts [1]. The target compound 3-bromo-8-fluoro-6-methoxyquinoline uniquely co-harbors an electron-withdrawing C-8 fluorine and an electron-donating C-6 methoxy group on the same quinoline scaffold, a substitution pattern that the fluoroquinolone SAR literature suggests may confer both enhanced target binding (via C-8 halogen) and improved pharmacokinetic properties (via C-6 methoxy modulation of LogD) [1][2]. The comparator 3-bromo-6-methoxyquinoline (CAS 724788-41-4) bears a C-8 hydrogen, lacking the C-8 substituent that is established to enhance potency against resistant bacterial strains by 3–5 fold [1].

fluoroquinolone SAR DNA gyrase topoisomerase IV antimicrobial resistance C-8 substituent effect

HCV NS3 Protease Inhibitor Intermediate Platform: Patent-Documented Structural Role vs. Non-Brominated 8-Fluoroquinoline Scaffolds

Bromo-substituted quinolines bearing the general formula with R = aryl, heteroaryl, alkyl, alkenyl, or alkynyl are explicitly claimed in US Patent US8633320 as intermediates for the preparation of hepatitis C viral (HCV) infection therapeutic agents [1]. Structure-activity studies on C-8 bromo derivatives originating from this quinoline intermediate class ultimately led to the discovery of clinical candidate BI 201335 (faldaprevir), a potent and selective genotype 1 NS3 protease inhibitor with an IC₅₀ of 3 nM and a promising pharmacokinetic profile in rats [2]. The bromo-quinoline moiety in BI 201335 forms a critical halogen bond interaction within the protease active site, a structural feature that requires a bromine or equivalent heavy halogen at the quinoline position for optimal binding [3]. The target compound's C-3 bromo position, combined with C-8 fluorine and C-6 methoxy electronic modulation, maps onto the same patent-scaffold formula (I) where the bromine serves as a vector for subsequent derivatization via cross-coupling [1].

HCV NS3 protease antiviral BI 201335 bromoquinoline intermediate protease inhibitor

Class-Level Antiproliferative Activity of Brominated 8-Substituted Quinolines vs. Unsubstituted Quinoline Baselines

A systematic SAR study evaluated brominated 8-hydroxy, 8-methoxy, and 8-amino quinolines against C6 (rat glioblastoma), HeLa (human cervical carcinoma), and HT29 (human colon adenocarcinoma) cell lines. The most active brominated 8-substituted quinolines (5,7-dibromo-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline) exhibited IC₅₀ values ranging from 6.7 to 25.6 μg/mL across the three cell lines and demonstrated inhibition of recombinant human DNA topoisomerase I enzyme-mediated relaxation of supercoiled plasmid DNA [1]. These compounds also induced apoptosis as confirmed by DNA laddering and showed cytotoxic effects via LDH release [1]. While 3-bromo-8-fluoro-6-methoxyquinoline itself has not been directly tested in these assays, its structural architecture—bromine at C-3, a C-8 substituent (fluoro), and a C-6 oxygen substituent (methoxy)—maps onto the SAR-defined pharmacophoric elements associated with anticancer activity in this quinoline series [1][2]. In a related study, 6,8-dibromotetrahydroquinoline showed antiproliferative activity against C6, HeLa, and HT29 cell lines, while morpholine/piperazine-substituted quinolines displayed selective activity on C6 with IC₅₀ values of 47.5 and 46.3 μg/mL, respectively [3].

anticancer antiproliferative topoisomerase I inhibition apoptosis C6 HeLa HT29

Regioselective Synthetic Accessibility: C-3 Bromination Selectivity in Methoxyquinoline Series vs. Alternative Positions

A comprehensive study on regioselective bromination of methoxyquinolines demonstrated that the C-3 position can be selectively accessed using molecular bromine under mild conditions. Specifically, bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline selectively gave 3,6-dibromo-8-methoxyquinoline and 3,5,6-tribromo-8-methoxyquinoline, while bromination of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline resulted in 3-bromo-6,8-dimethoxyquinoline [1]. In contrast, direct bromination of 6-methoxyquinoline and 6,8-dimethoxyquinoline gave 5-bromo derivatives, not 3-bromo products, demonstrating that the bromination site is exquisitely dependent on the substitution pattern of the starting material [1]. The target compound 3-bromo-8-fluoro-6-methoxyquinoline, possessing the 8-fluoro-6-methoxy substitution pattern that directs bromination to C-3, represents a structurally validated synthetic entry point for C-3 functionalized fluoro-methoxyquinolines [1]. The positional isomer 4-bromo-7-fluoro-6-methoxyquinoline would require a completely different synthetic route and exhibits different reactivity in cross-coupling due to the altered electronic environment [2].

regioselective bromination C-3 functionalization 6-methoxyquinoline molecular bromine synthetic methodology

Physicochemical Differentiation: Computed LogP and Electronic Profile vs. 3-Bromo-8-fluoroquinoline

The C-6 methoxy group in 3-bromo-8-fluoro-6-methoxyquinoline contributes distinct physicochemical properties compared to the analog lacking this substituent (3-bromo-8-fluoroquinoline, CAS 855477-01-9). Measured LogP values for structurally related bromo-methoxyquinoline positional isomers range from 2.61 to 3.34 , placing the target compound in a moderate lipophilicity range compatible with both oral absorption and aqueous solubility requirements. The methoxy group at C-6 provides an additional hydrogen bond acceptor (total HBA count = 3: quinoline N, methoxy O, and fluorine), whereas 3-bromo-8-fluoroquinoline has only 2 HBA (quinoline N and fluorine) . This additional H-bond acceptor site may enhance target binding interactions in biological contexts. Furthermore, the electron-donating methoxy group at C-6 partially offsets the electron-withdrawing effects of C-8 fluorine and C-3 bromine, moderating the overall electronic character of the quinoline ring and potentially influencing metabolic stability at the pyridine ring [1]. The comparator 4-bromo-6-fluoro-8-methoxyquinoline (CAS 1599231-35-2), a positional isomer, has a reported LogP of 3.15 , providing a reference point for the lipophilicity range expected for the target compound.

LogP lipophilicity physicochemical properties drug-likeness ADME prediction

High-Value Application Scenarios for 3-Bromo-8-fluoro-6-methoxyquinoline Based on Differential Evidence


Divergent Synthesis of C-3 Arylated Fluoro-Methoxyquinoline Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams constructing structure-activity relationship (SAR) libraries around the 8-fluoro-6-methoxyquinoline core can utilize the C-3 bromo substituent as a universal coupling handle for parallel synthesis. The 3-bromoquinoline scaffold has been demonstrated to participate in Suzuki-Miyaura cross-coupling with aryl boronic acids in yields up to 80%, enabling rapid exploration of C-3 aryl substitution space [1]. This synthetic strategy is not accessible with the non-brominated comparator 8-fluoro-6-methoxyquinoline, which would require de novo halogenation before any cross-coupling could be attempted [2]. The simultaneous presence of C-8 fluorine and C-6 methoxy provides electronic tuning of the quinoline core that influences coupling rates and regiochemical outcomes, a feature absent in simpler bromo-quinoline building blocks [2].

HCV Antiviral Lead Optimization Using Bromo-Quinoline Intermediate Platform Chemistry

Research groups pursuing non-structural protein (NS3/NS4A) protease inhibitors for hepatitis C or related flavivirus targets can employ 3-bromo-8-fluoro-6-methoxyquinoline as a synthetic intermediate within the patent-documented bromo-substituted quinoline scaffold class [1]. The clinical candidate BI 201335 (faldaprevir), which incorporates a bromo-quinoline moiety forming a critical halogen bond in the protease active site, achieved an NS3 protease IC₅₀ of 3 nM and progressed to Phase IIb clinical trials [2]. The C-8 fluoro and C-6 methoxy substituents on the target compound provide additional vectors for modulating potency, selectivity, and pharmacokinetic properties beyond those achieved with the unsubstituted bromo-quinoline core used in the first-generation clinical series [2][3].

Fluoroquinolone-Inspired Antibacterial Development Targeting Resistant Gram-Positive Pathogens

Antibacterial discovery programs addressing methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Mycobacterium strains can leverage the C-8 fluoro/C-6 methoxy motif, which has been shown in fluoroquinolone SAR studies to enhance activity 3–5 fold against gyrase-topoisomerase IV double mutants compared to C-8 unsubstituted analogs [1]. The C-3 bromo position in the target compound serves as a synthetic handle for introducing diverse substituents at the position corresponding to the carboxylic acid or other pharmacophoric elements in classical fluoroquinolone antibiotics, while the 8-fluoro-6-methoxy substitution pattern recapitulates the resistance-overcoming features identified in moxifloxacin and related advanced-generation fluoroquinolones [2].

Anticancer Lead Generation Based on Brominated 8-Substituted Quinoline Topoisomerase I Inhibitor SAR

Oncology-focused research groups can employ 3-bromo-8-fluoro-6-methoxyquinoline as a core scaffold for developing topoisomerase I inhibitor leads. The SAR study by Köprülü et al. (2017) established that brominated 8-substituted quinolines achieve IC₅₀ values of 6.7–25.6 μg/mL against C6, HeLa, and HT29 cancer cell lines, with the most active compounds (5,7-dibromo-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline) demonstrating topoisomerase I enzyme inhibition and apoptosis induction via DNA laddering [1]. The target compound's structural architecture—containing bromine on the heterocyclic ring, an 8-position substituent, and a 6-position oxygen substituent—aligns with the key SAR elements identified in this study, positioning it as a synthetically tractable entry point for further lead optimization through C-3 derivatization [1][2].

Quote Request

Request a Quote for 3-Bromo-8-fluoro-6-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.